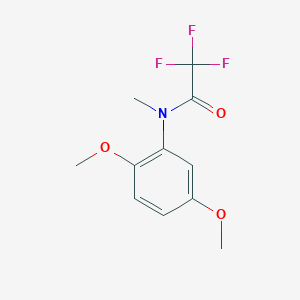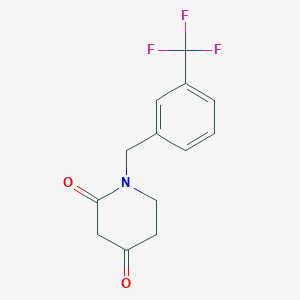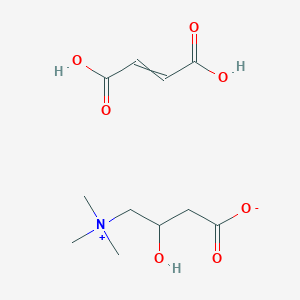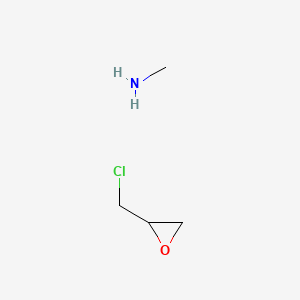
Methylamine-ALPHA-epichlorhydrin condensation product
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylamine-ALPHA-epichlorhydrin condensation product is a chemical compound with the molecular formula C4H10ClNO and a molecular weight of 123.5813 . This compound is formed through the condensation reaction between methylamine and epichlorhydrin. It is known for its stability, low solubility, and low viscosity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methylamine-ALPHA-epichlorhydrin condensation product involves the reaction of methylamine with epichlorhydrin. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The process involves the nucleophilic addition of methylamine to the epoxide ring of epichlorhydrin, followed by the elimination of water to form the condensation product .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The reaction conditions are optimized to maximize yield and purity. The process may involve the use of catalysts to enhance the reaction rate and efficiency. The final product is then purified through various techniques such as distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Methylamine-ALPHA-epichlorhydrin condensation product undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Methylamine-ALPHA-epichlorhydrin condensation product has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various chemical compounds and materials.
Biology: The compound is utilized in biological studies to investigate its effects on different biological systems.
Medicine: Research explores its potential therapeutic applications and interactions with biological targets.
Industry: The compound is employed in the production of polymers, resins, and other industrial materials
Wirkmechanismus
The mechanism of action of Methylamine-ALPHA-epichlorhydrin condensation product involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Methylamine-ALPHA-epichlorhydrin condensation product include:
- Methanamine, polymer with (chloromethyl)oxirane
- Epichlorhydrin-methylamine polymer
Uniqueness
This compound is unique due to its specific molecular structure and properties. It offers distinct advantages in terms of stability, reactivity, and versatility in various applications compared to other similar compounds .
Eigenschaften
CAS-Nummer |
31568-35-1 |
|---|---|
Molekularformel |
C4H10ClNO |
Molekulargewicht |
123.58 g/mol |
IUPAC-Name |
2-(chloromethyl)oxirane;methanamine |
InChI |
InChI=1S/C3H5ClO.CH5N/c4-1-3-2-5-3;1-2/h3H,1-2H2;2H2,1H3 |
InChI-Schlüssel |
CVCPMANSVIKBFL-UHFFFAOYSA-N |
Kanonische SMILES |
CN.C1C(O1)CCl |
Verwandte CAS-Nummern |
31568-35-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




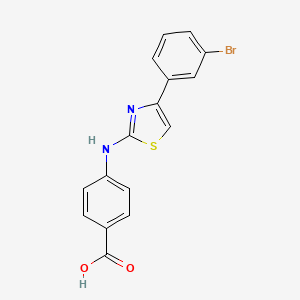

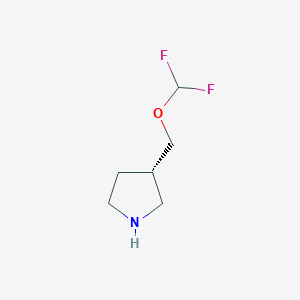

![Ethyl 1-(2-aminothieno[2,3-D]thiazol-5-YL)cyclopropane-1-carboxylate](/img/structure/B14057475.png)
